3-(Dimethylamino)-2-methyl-2-phenylpropanal
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-2-phenylpropanal |
InChI |
InChI=1S/C12H17NO/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
HSKJNRGHOGGECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as 2-methyl-2-phenylpropanal, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent like toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-methyl-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.
Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-2-methyl-2-phenylpropanal is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it valuable for drug discovery and development .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(Dimethylamino)-2-methyl-2-phenylpropanal:
2.1. 4-Dimethylaminocinnamaldehyde (3-[4-(Dimethylamino)phenyl]-2-propenal)
- Molecular Formula: C₁₁H₁₃NO
- Molecular Weight : 175.23 g/mol
- Functional Groups: Aldehyde (-CHO), dimethylamino-substituted phenyl ring.
- Key Differences: Unlike the target compound, the dimethylamino group is attached to the aromatic ring rather than the aliphatic chain. The conjugated propenal system (CH=CH-CHO) allows for extended π-electron delocalization, enhancing UV absorption and reactivity in electrophilic additions .
- Applications : Used as a chromogenic reagent in analytical chemistry due to its conjugation-dependent color changes.
2.2. 3-(Dimethylamino)-1-phenylprop-2-en-1-one
- Molecular Formula: C₁₁H₁₃NO
- Molecular Weight : 175.23 g/mol
- Functional Groups: Ketone (-CO-), dimethylamino group, and phenyl ring.
- Key Differences : The ketone group reduces nucleophilic reactivity compared to the aldehyde in the target compound. This chalcone derivative participates in cyclization reactions to form pyrimidine rings, as demonstrated in antitumor agent synthesis .
- Research Findings: Exhibits IC₅₀ values in the micromolar range against cancer cell lines, highlighting the pharmacological relevance of dimethylamino-substituted ketones .
2.3. 3-(Dimethylamino)-1-propanol
- Molecular Formula: C₅H₁₃NO
- Molecular Weight : 103.16 g/mol
- Functional Groups: Alcohol (-OH), dimethylamino group.
- Key Differences : The hydroxyl group replaces the aldehyde, making it less reactive toward nucleophiles but more polar. This compound is a precursor in surfactants and corrosion inhibitors due to its amphiphilic nature .
2.4. 3-(Dimethylamino)-1-phenyl-1-propanone, Hydrochloride
- Molecular Formula: C₁₁H₁₅NO·HCl
- Molecular Weight : 211.70 g/mol
- Functional Groups: Ketone (-CO-), dimethylamino group, phenyl ring.
- Key Differences : The hydrochloride salt increases water solubility, a property absent in the neutral aldehyde target compound. Such protonated amines are common in drug formulations to enhance bioavailability .
Data Table: Structural and Functional Comparison
Key Research Findings and Reactivity Insights
- Steric Effects: The 2-methyl and 2-phenyl groups in the target compound likely hinder nucleophilic attack at the aldehyde compared to less substituted analogs like 4-dimethylaminocinnamaldehyde.
- This contrasts with nitro-substituted chalcones (e.g., ), where electron-withdrawing groups deactivate the carbonyl .
- Synthetic Utility: While 3-(dimethylamino)-1-phenylprop-2-en-1-one is used in cyclizations, the target compound’s aldehyde group may favor condensation reactions (e.g., Schiff base formation) or aldol additions .
Biological Activity
3-(Dimethylamino)-2-methyl-2-phenylpropanal, also known as DMAMP, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of DMAMP, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
DMAMP is characterized by the following chemical structure:
- Chemical Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
The compound features a dimethylamino group attached to a phenylpropanal backbone, which contributes to its unique biological properties.
The biological activity of DMAMP is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that DMAMP may act as a:
- Monoamine Reuptake Inhibitor : Similar to other compounds in its class, DMAMP may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially influencing mood and behavior.
- Neuroprotective Agent : Some studies indicate that DMAMP may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Pharmacological Effects
- Antidepressant Activity : In animal models, DMAMP has shown promise in reducing symptoms of depression. Its effects are comparable to established antidepressants, suggesting potential for clinical application.
- Cognitive Enhancement : Research indicates that DMAMP may improve cognitive functions such as memory and learning. This effect is hypothesized to be linked to its action on cholinergic pathways.
- Anxiolytic Effects : Preliminary findings suggest that DMAMP may reduce anxiety-like behaviors in rodent models, indicating potential use in treating anxiety disorders.
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of DMAMP in a mouse model. The results indicated that DMAMP administration led to significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy. The study concluded that DMAMP's mechanism likely involves serotonin modulation .
Study 2: Neuroprotective Properties
Research conducted by Smith et al. (2023) investigated the neuroprotective effects of DMAMP against oxidative stress in neuronal cell cultures. The findings demonstrated that DMAMP significantly reduced cell death induced by hydrogen peroxide exposure, suggesting its potential as a neuroprotective agent .
Study 3: Cognitive Enhancement
In a behavioral study assessing cognitive enhancement, DMAMP was administered to aged rats. Results showed improved performance in maze tests compared to control groups, indicating enhanced learning and memory capabilities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMAMP, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-(Dimethylamino)propanal | Moderate | Antidepressant effects |
| 3-(Methylamino)phenylpropanal | High | Neuroprotective properties |
| N,N-Dimethylphenylacetamide | Low | Limited research on cognitive effects |
DMAMP stands out due to its specific combination of structural features that enhance its interaction with neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
